

An In-depth Technical Guide to ^{119}Sn NMR Spectroscopy of Dibutyltin Oxide

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Compound of Interest

Compound Name: Dibutyltin oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of ^{119}Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of **dibutyltin oxide** (DBTO). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize organotin compounds.

Introduction to Dibutyltin Oxide and the Significance of ^{119}Sn NMR

Dibutyltin oxide ($(\text{C}_4\text{H}_9)_2\text{SnO}$), a versatile organotin compound, exists as a colorless solid and sees widespread use as a catalyst in various organic reactions, including esterifications and transesterifications, and as a stabilizer for PVC. Its chemical reactivity and physical properties are intrinsically linked to its structure, which is predominantly a polymeric network in the solid state.

^{119}Sn NMR spectroscopy is a powerful and direct analytical technique for probing the local environment of the tin nucleus. The tin atom possesses several NMR-active isotopes, with ^{119}Sn being the most receptive for NMR studies due to its natural abundance (8.59%) and spin quantum number of 1/2. The chemical shift (δ) of the ^{119}Sn nucleus is highly sensitive to its coordination number, the nature of the substituents, and the surrounding solvent, making it an invaluable tool for structural elucidation in both solid and solution states.

Structural Insights from ^{119}Sn NMR

In the solid state, **dibutyltin oxide** adopts a polymeric structure characterized by interconnected four-membered Sn_2O_2 and eight-membered Sn_4O_4 rings. This arrangement leads to the presence of tin atoms with a coordination number of five (pentacoordinate). This structural feature has been confirmed by solid-state ^{119}Sn NMR spectroscopy.

The coordination environment around the tin atom significantly influences the ^{119}Sn chemical shift. An increase in the coordination number generally leads to an upfield shift (a move to lower ppm values) in the ^{119}Sn NMR spectrum. This is a critical principle in the interpretation of ^{119}Sn NMR data for organotin compounds.

Quantitative ^{119}Sn NMR Data of Dibutyltin Oxide

The following tables summarize the key quantitative ^{119}Sn NMR data for **dibutyltin oxide** in various states and environments.

Table 1: ^{119}Sn NMR Chemical Shifts (δ) of **Dibutyltin Oxide**

State/Solvent	Coordination Number	^{119}Sn Chemical Shift (δ , ppm)	Reference Compound
Solid State	5	-135.2, -145.5	Tetramethyltin (SnMe_4)
DMSO- d_6	6	-231.02	Tetramethyltin (SnMe_4)
CDCl_3	5	-211	Tetramethyltin (SnMe_4)
Reaction with Methanol	4, 5, and 6	Various signals	Tetramethyltin (SnMe_4)

Note: The solid-state spectrum of **dibutyltin oxide** shows two distinct signals, indicating the presence of two different pentacoordinate tin environments in the polymeric structure.

Table 2: Typical Coupling Constants for Dibutyltin Compounds

Coupling Constant	Typical Range (Hz)	Notes
$^1J(^{119}\text{Sn}, ^{13}\text{C})$	300 - 1000	The magnitude of this coupling constant is sensitive to the s-character of the Sn-C bond and the coordination number of the tin atom.
$^2J(^{119}\text{Sn}, ^1\text{H})$	50 - 100	This two-bond coupling provides information about the geometry around the tin center.

Specific, experimentally determined coupling constants for neat **dibutyltin oxide** are not readily available in the reviewed literature. The values presented are typical for diorganotin(IV) compounds and can be used as a general guide.

Experimental Protocols

A generalized experimental protocol for acquiring a ^{119}Sn NMR spectrum of **dibutyltin oxide** is provided below. Spectrometer parameters should be optimized for the specific instrument being used.

4.1. Sample Preparation

- Solid-State NMR: The solid **dibutyltin oxide** powder is packed into a suitable solid-state NMR rotor (e.g., 4 mm zirconia).
- Solution-State NMR: A solution of **dibutyltin oxide** is prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The concentration will depend on the solubility of the material and the sensitivity of the NMR spectrometer, but typically ranges from 10 to 50 mg/mL.

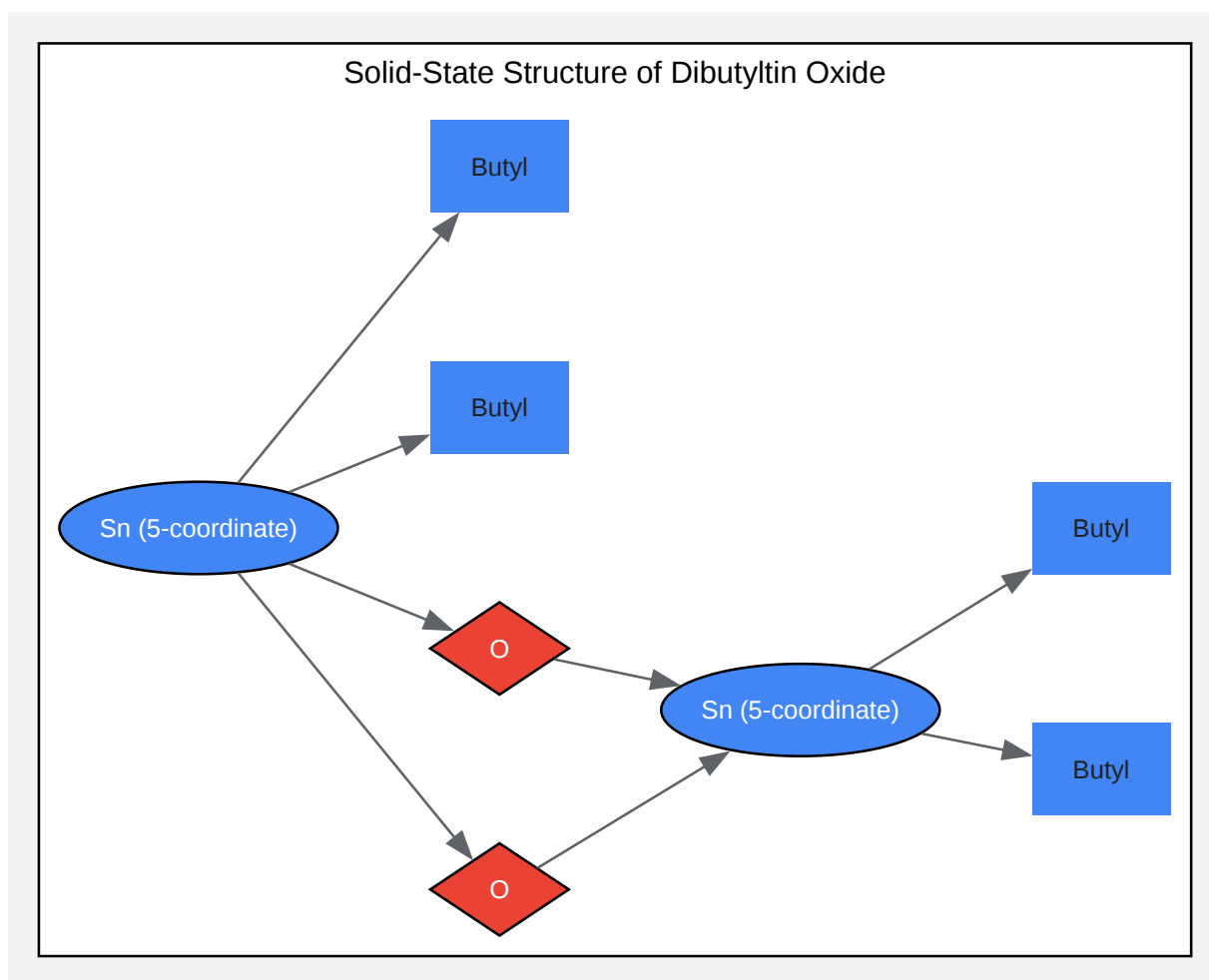
4.2. NMR Spectrometer Parameters

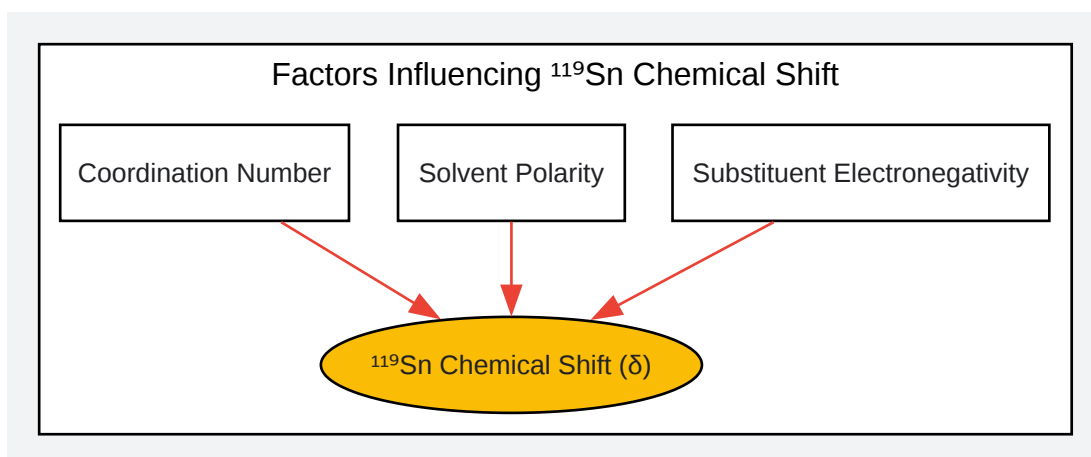
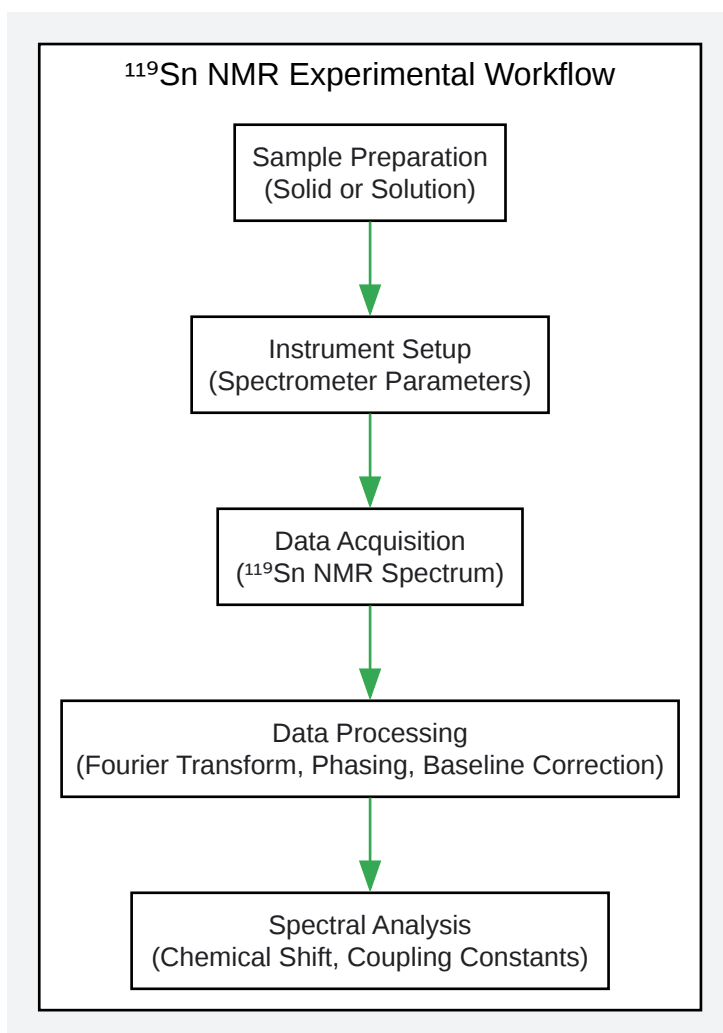
- Nucleus: ^{119}Sn

- **Reference:** An external standard of tetramethyltin (SnMe_4) is typically used, with its chemical shift set to 0 ppm.
- **Pulse Sequence:** A standard one-pulse sequence is generally sufficient. For enhanced sensitivity, especially for dilute samples, polarization transfer techniques like INEPT or DEPT can be employed.
- **Decoupling:** Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
- **Relaxation Delay (d1):** A relaxation delay of 2-5 seconds is a reasonable starting point, but it should be optimized based on the T_1 relaxation time of the tin nucleus in the specific sample.
- **Acquisition Time:** Typically 0.5 to 1 second.
- **Number of Scans:** This will vary depending on the sample concentration and desired signal-to-noise ratio, ranging from a few hundred to several thousand scans.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the ^{119}Sn NMR spectroscopy of **dibutyltin oxide**.





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